2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid
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Overview
Description
“2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid” is a chemical compound with the molecular formula C12H11NO2S2. It has a molecular weight of 265.36 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO2S2/c14-12(15)10-8-3-6-16-7-9(8)17-11(10)13-4-1-2-5-13/h1-2,4-5H,3,6-7H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 265.36 .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Several studies focus on the synthesis of structurally related compounds, highlighting methods to create various derivatives with potential for further research applications. For instance, the development of novel 2-carboxylic acids from 3-acetyl-4H-[1]benzopyran-4-one and benzothiopyran-4-one demonstrates an interest in exploring the antiallergic properties of these compounds, though not directly related to the exact chemical , it sheds light on the synthetic pathways that could be explored for similar structures (Philipp, Jirkovsky, & Martel, 1980).
Electropolymerization and Fluorescence
Research into N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole and its electropolymerization properties indicates a pathway for creating polymer films with stable electrochemical characteristics. The focus on electropolymerizable compounds suggests potential applications in creating materials with specific electronic or optical properties (Lengkeek, Harrowfield, & Koutsantonis, 2010).
Chemical Properties and Applications
Chemical Reactivity and Functionalization
Studies on cyclic amines and their redox-annulations with α,β-unsaturated carbonyl compounds provide insights into the chemical reactivity of related pyrrole structures. This research demonstrates the versatility of these compounds in chemical synthesis, suggesting their use in constructing complex molecular architectures (Kang, Richers, Sawicki, & Seidel, 2015).
Molecular Recognition
The ability of modified calix[4]pyrrole receptors to bind aromatic N-oxides in water through a combination of hydrogen bonding and other interactions points to applications in molecular recognition and sensor development. This research highlights the potential for designing receptors with high specificity and sensitivity for various molecular targets (Verdejo, Gil-Ramírez, & Ballester, 2009).
Potential Biomedical Applications
Biomedical Marker Particles
The synthesis of carboxylic acid-functionalized polypyrrole-silica microparticles and their characterization for use as biomedical marker particles in immunodiagnostic assays showcases a direct application of similar compounds in healthcare. The increased optical absorbance of these microparticles compared to commercial alternatives underlines their potential in enhancing the sensitivity and specificity of diagnostic tests (Maeda, Corradi, & Armes, 1995).
Safety and Hazards
Properties
IUPAC Name |
2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c14-12(15)10-8-3-6-16-7-9(8)17-11(10)13-4-1-2-5-13/h1-2,4-5H,3,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRYUMXCFLDGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1C(=C(S2)N3C=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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